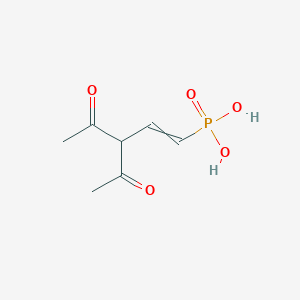
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid is a chemical compound characterized by the presence of both acetyl and phosphonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with phosphonic acid or its derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The acetyl and phosphonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
科学的研究の応用
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of (3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The acetyl and phosphonic acid groups play key roles in these interactions, influencing the compound’s reactivity and biological activity. Detailed studies are conducted to elucidate the exact mechanisms and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
Phosphonic Acid: A simpler compound with similar functional groups but lacking the acetyl group.
Acetylphosphonic Acid: A related compound with both acetyl and phosphonic acid groups but different structural arrangement.
Uniqueness
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
61550-25-2 |
|---|---|
分子式 |
C7H11O5P |
分子量 |
206.13 g/mol |
IUPAC名 |
(3-acetyl-4-oxopent-1-enyl)phosphonic acid |
InChI |
InChI=1S/C7H11O5P/c1-5(8)7(6(2)9)3-4-13(10,11)12/h3-4,7H,1-2H3,(H2,10,11,12) |
InChIキー |
CAVGAJRXQFPLHH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C=CP(=O)(O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
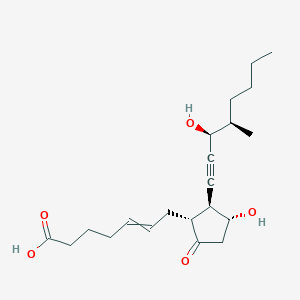
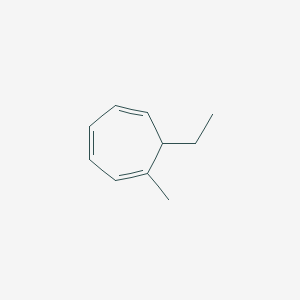
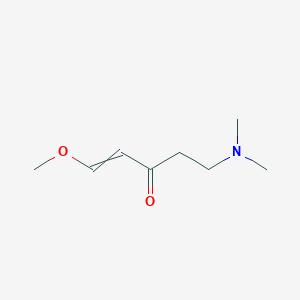
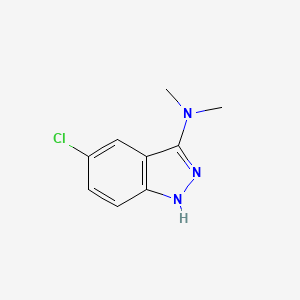
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
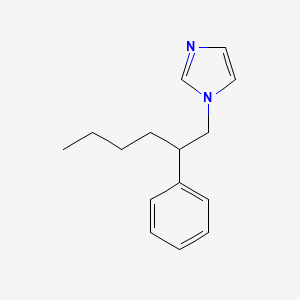
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
